molecular formula C8H12ClN3O B11899223 2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine CAS No. 1346691-40-4

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine

Cat. No.: B11899223
CAS No.: 1346691-40-4
M. Wt: 201.65 g/mol
InChI Key: NQJNTIBGXUTXNX-UHFFFAOYSA-N
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Description

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, contributes to the compound’s diverse biological activities.

Preparation Methods

The synthesis of 2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine involves several steps. One common synthetic route includes the reaction of 6-chloropyridazine with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine can be compared with other pyridazine derivatives, such as:

    Pyridazinone: Known for its anti-inflammatory and analgesic properties.

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

    Norflurazon: Another herbicide agent.

Properties

CAS No.

1346691-40-4

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-(6-chloropyridazin-4-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C8H12ClN3O/c1-12(2)3-4-13-7-5-8(9)11-10-6-7/h5-6H,3-4H2,1-2H3

InChI Key

NQJNTIBGXUTXNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=NN=C1)Cl

Origin of Product

United States

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